molecular formula C10H13BrClNO4S2 B565716 3-(2-Bromoacetyl)-5-chloro-N-(3-methoxypropyl)thiophene-2-sulfonamide CAS No. 1174304-97-2

3-(2-Bromoacetyl)-5-chloro-N-(3-methoxypropyl)thiophene-2-sulfonamide

Cat. No. B565716
CAS RN: 1174304-97-2
M. Wt: 390.691
InChI Key: HQCMFGKNJJPGIA-UHFFFAOYSA-N
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Description

  • Molecular Weight : 284.15 g/mol

Chemical Reactions Analysis

  • Cross-Coupling Reactions : The thiophene ring may engage in Kumada cross-coupling or other similar processes .

Scientific Research Applications

Sulfonamides and Medicinal Chemistry Sulfonamides, including 3-(2-Bromoacetyl)-5-chloro-N-(3-methoxypropyl)thiophene-2-sulfonamide, are a crucial class of compounds in medicinal chemistry. They are known for their wide range of pharmacological properties such as antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. The sulfonamide group, a common feature in many clinically used drugs, is recognized for its ability to form various electrostatic interactions with protein and other targets, making it an integral part of medicinal chemistry and drug design. Studies emphasize the importance of sulfonamides in planning and developing bioactive substances with potential antitumor properties (Carta, Scozzafava, & Supuran, 2012) (Azevedo-Barbosa, Dias, Franco, Hawkes, & Carvalho, 2020) (Reitz, Smith, & Parker, 2009).

Thiophene Derivatives and Their Applications Thiophene derivatives, like this compound, have significant applications in medicinal chemistry due to their wide range of bioactivities such as antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. Their usage extends beyond medicinal chemistry into fields such as organic materials, agrochemicals, flavors, and dyes, primarily due to their electronic properties and value as intermediates in organic synthesis (Xuan, 2020) (Rathore et al., 2021).

Sulfonamide Inhibitors and Their Applications Sulfonamide inhibitors are utilized in a wide range of therapeutic applications. They serve as antiviral HIV protease inhibitors, anticancer agents, and in Alzheimer’s disease drugs. Despite being known for over 100 years, sulfonamides continue to be a significant class of compounds, leading to valuable drugs and drug candidates for various conditions such as cancer, glaucoma, inflammation, dandruff, and more (Gulcin & Taslimi, 2018).

Safety and Hazards

To assess safety, consult the Safety Data Sheet (SDS) for 3-(2-Bromoacetyl)-2-thiophenesulfonamide. The SDS provides information on handling, storage, disposal, and potential hazards .

Future Directions

: Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes : 3-(2-Bromoacetyl)-2-thiophenesulfonamide Safety Data Sheets : 3-Bromoacetyl-2-thiophenesulfonamide supplier | CasNO 154127-28-3 : A fruitful century for the scalable synthesis and reactions of …

properties

IUPAC Name

3-(2-bromoacetyl)-5-chloro-N-(3-methoxypropyl)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrClNO4S2/c1-17-4-2-3-13-19(15,16)10-7(8(14)6-11)5-9(12)18-10/h5,13H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCMFGKNJJPGIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNS(=O)(=O)C1=C(C=C(S1)Cl)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70700727
Record name 3-(Bromoacetyl)-5-chloro-N-(3-methoxypropyl)thiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1174304-97-2
Record name 3-(2-Bromoacetyl)-5-chloro-N-(3-methoxypropyl)-2-thiophenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1174304-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Bromoacetyl)-5-chloro-N-(3-methoxypropyl)thiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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